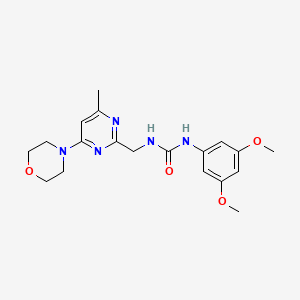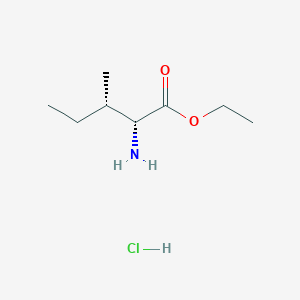
(E)-3-(3-chloro-4-methoxyphenyl)-1-(4-chlorophenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3-chloro-4-methoxyphenyl)-1-(4-chlorophenyl)prop-2-en-1-one, commonly referred to as E3C4MCPP, is a synthetic compound that has become increasingly popular in scientific research for its wide range of applications. This organic compound has been found to have a variety of biochemical and physiological effects, as well as a number of advantages and limitations for use in laboratory experiments.
Aplicaciones Científicas De Investigación
E3C4MCPP has been used in a variety of scientific research applications. For example, it has been used to study the effects of various drugs on the central nervous system. It has also been used in studies of the effects of certain hormones on the reproductive system. Additionally, it has been used to investigate the role of certain enzymes in the metabolism of certain compounds.
Mecanismo De Acción
The exact mechanism of action of E3C4MCPP is not yet fully understood. However, it is believed to act as an agonist of certain receptors in the body, such as the 5-HT1A receptors. It is also believed to have an affinity for certain enzymes, such as the cytochrome P450 enzymes.
Biochemical and Physiological Effects
E3C4MCPP has been found to have a variety of biochemical and physiological effects. For example, it has been found to have an antidepressant-like effect in animal models. It has also been found to have an anxiolytic effect, as well as a sedative effect. Additionally, it has been found to have an anti-inflammatory effect, as well as a neuroprotective effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
E3C4MCPP has a number of advantages for use in laboratory experiments. For example, it is relatively easy to synthesize and is relatively stable. Additionally, it has a wide range of biochemical and physiological effects, making it useful for a variety of research applications. However, it also has a number of limitations. For example, it is not very soluble in water, making it difficult to use in certain experiments. Additionally, it has a relatively short half-life, making it difficult to use for long-term experiments.
Direcciones Futuras
Given the wide range of applications of E3C4MCPP, there are a number of potential future directions for research. For example, further research could be done to investigate the exact mechanism of action of this compound. Additionally, further research could be done to investigate the potential therapeutic applications of this compound, such as its potential to treat depression and anxiety. Additionally, further research could be done to investigate the potential side effects of this compound, as well as the potential interactions with other drugs. Finally, further research could be done to investigate the potential applications of this compound in other areas, such as in the treatment of cancer or other diseases.
Métodos De Síntesis
E3C4MCPP is synthesized through a multi-step process. The first step involves the reaction of 3-chloro-4-methoxyphenylprop-2-en-1-one and 4-chlorophenylmagnesium bromide to form a Grignard reagent. This Grignard reagent is then reacted with ethyl bromoacetate to form a ketone. Finally, the ketone is reacted with hydrochloric acid to form E3C4MCPP.
Propiedades
IUPAC Name |
(E)-3-(3-chloro-4-methoxyphenyl)-1-(4-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O2/c1-20-16-9-3-11(10-14(16)18)2-8-15(19)12-4-6-13(17)7-5-12/h2-10H,1H3/b8-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSCHWOJPUBHJQ-KRXBUXKQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-chlorophenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2727982.png)

![(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1H-indol-3-yl)methanone](/img/structure/B2727987.png)
![1-(3-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2727989.png)

![Tert-butyl (4aR,8aS)-3-oxo-6-[4-[(prop-2-enoylamino)methyl]benzoyl]-4,4a,5,7,8,8a-hexahydro-2H-pyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B2727992.png)
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2727993.png)
![tert-butyl N-{1-amino-2-[(1H-pyrazol-1-yl)methyl]propan-2-yl}carbamate](/img/structure/B2727994.png)
![1-(2-Chlorophenyl)-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea](/img/structure/B2727995.png)
![tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate](/img/structure/B2727996.png)
![N-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2727997.png)
![3-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2728000.png)
